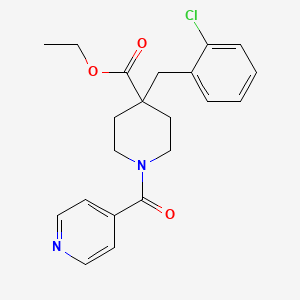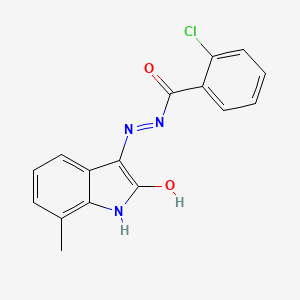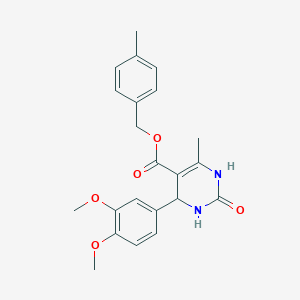![molecular formula C29H26N2O6S B5140626 methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MBMB, and it is a member of the sulfonamide family of compounds. MBMB is synthesized through a multistep process that involves the use of various reagents and catalysts. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further study.
Wirkmechanismus
The mechanism of action of MBMB is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Studies have shown that MBMB inhibits the Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. Additionally, MBMB has been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2.
Biochemical and Physiological Effects:
MBMB has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that MBMB exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MBMB has been shown to exhibit potent antioxidant activity, which may help to protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of MBMB is its potent antitumor activity, which makes it an attractive candidate for further study in the field of cancer research. Additionally, MBMB exhibits a range of biochemical and physiological effects, which may make it useful in the treatment of other diseases. However, there are also limitations to the use of MBMB in lab experiments. One of the primary limitations is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of MBMB. One potential direction is to further investigate its mechanism of action, which may help to identify new targets for cancer therapy. Additionally, further studies could be conducted to explore the potential use of MBMB in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, the synthesis of new derivatives of MBMB could be explored, which may lead to the development of more potent and selective compounds.
Synthesemethoden
The synthesis of MBMB involves a multistep process that begins with the reaction of 4-methoxybenzoyl chloride with benzylamine. This reaction produces the intermediate product, 4-methoxybenzoylbenzylamine, which is then reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. The resulting product is then reacted with 2-aminobenzoic acid to produce the final product, methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
MBMB has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that MBMB exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, MBMB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[benzyl-(4-methoxyphenyl)sulfonylamino]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6S/c1-36-22-16-18-23(19-17-22)38(34,35)31(20-21-10-4-3-5-11-21)27-15-9-7-13-25(27)28(32)30-26-14-8-6-12-24(26)29(33)37-2/h3-19H,20H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJRFZOZVRXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)


![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)